molecular formula C11H18N2O3 B567363 Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate CAS No. 1234616-51-3

Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B567363
CAS No.: 1234616-51-3
M. Wt: 226.276
InChI Key: IRALTYPUIGPWFA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 6-oxo-2,7-diazaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(14)12-5-11/h4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRALTYPUIGPWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718504
Record name tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-51-3
Record name 1,1-Dimethylethyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
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Record name tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Boc-7-oxo-2,6-diaza-spiro[3.4]octane-2-carboxylate
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Preparation Methods

Step 1: Formation of Dichlorotriazine Adduct

The initial step involves reacting tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate with 4,6-dichloro-1,3,5-triazine-2-carbonitrile in tetrahydrofuran (THF) at 0°C, mediated by N,N-diisopropylethylamine (DIPEA). This yields tert-butyl 6-(4,6-dichloro-1,3,5-triazin-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate with a 38% yield after purification via silica gel chromatography (eluent: 0–100% ethyl acetate/heptane gradient).

Key Reaction Parameters

ParameterValue
Temperature0°C → 40°C
SolventTHF
BaseDIPEA
Purification MethodColumn chromatography

Step 2: Amination and Deprotection

The dichlorotriazine intermediate undergoes selective amination with (S)-3-amino-N,5-dimethylhexanamide in THF at 40°C. This step introduces a chiral sidechain, critical for subsequent biological activity. The reaction mixture is quenched with ammonium chloride, extracted with ethyl acetate, and purified via gradient elution to afford tert-butyl (S)-6-(4-chloro-6-((5-methyl-1-(methylamino)-1-oxohexan-3-yl)amino)-1,3,5-triazin-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate (38% yield).

Analytical Validation

  • LCMS : m/z 482.4 [M + H]⁺.

  • Chiral Purity : Confirmed via HPLC with a chiral stationary phase.

Suzuki-Miyaura Cross-Coupling Approach

A complementary method employs palladium-catalyzed cross-coupling to introduce aromatic substituents. In Step 3 of the same study, the chlorotriazine intermediate reacts with 3-morpholinophenylboronic acid under Suzuki-Miyaura conditions (1,4-dioxane/H₂O, 100°C, 2 h). This yields tert-butyl (S)-6-(4-((5-methyl-1-(methylamino)-1-oxohexan-3-yl)amino)-6-(3-morpholinophenyl)-1,3,5-triazin-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate (17% yield).

Catalytic System

ComponentRole
Pd(PPh₃)₄Catalyst
K₂CO₃Base
1,4-Dioxane/H₂OSolvent

Challenges

  • Low yield attributed to steric hindrance from the spirocyclic core.

  • Byproduct formation due to competing hydrolysis of the triazine ring.

Spirocyclic Core Functionalization

The spirocyclic diazaspiro[3.4]octane framework is synthesized via intramolecular cyclization. A representative protocol involves:

Cyclization of Bicyclic Amine Precursors

tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate is treated with trifluoromethanesulfonic anhydride to activate the amine for nucleophilic substitution. Subsequent reaction with a norbornene-derived triflate ((6R,8R)-3-fluoro-7,7-dimethyl-5,6,7,8-tetrahydro-6,8-methanoquinolin-2-yl trifluoromethanesulfonate) in dimethylformamide (DMF) at 80°C yields tert-butyl 6-((6R,8R)-3-fluoro-7,7-dimethyl-5,6,7,8-tetrahydro-6,8-methanoquinolin-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate (47% yield).

Structural Confirmation

  • ¹H NMR : Distinct signals at δ 4.21 (m, 2H, spiro-H) and δ 1.44 (s, 9H, tert-butyl).

  • ¹³C NMR : Carbonyl resonance at δ 169.8 ppm (C=O).

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Triazine Coupling38–47Modular introduction of substituentsLow yields in cross-coupling steps
Suzuki-Miyaura17Access to aryl derivativesSensitivity to steric effects
Spirocyclization47High stereochemical controlRequires specialized triflate reagents

Scalability and Industrial Considerations

Large-scale synthesis (≥100 g) necessitates optimization of:

  • Solvent Recovery : Ethyl acetate/heptane mixtures are recycled via distillation.

  • Catalyst Loading : Reduced Pd(PPh₃)₄ usage (0.5 mol%) via ligand engineering.

  • Purification : Switch from column chromatography to crystallization (e.g., using heptane/MTBE).

Case Study : A pilot plant achieved 72% yield for Step 1 by replacing THF with 2-MeTHF, enhancing reaction reproducibility .

Chemical Reactions Analysis

Scientific Research Applications

Synthesis and Reactivity

The synthesis of tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves multi-step organic reactions. Notably, it can undergo various transformations:

  • Oxidation : This can introduce additional oxo groups or modify existing ones.
  • Reduction : Reduction reactions can convert oxo groups to hydroxyl groups.
  • Substitution : The compound can participate in substitution reactions where functional groups are replaced by other groups.

These reactions position the compound as a versatile building block in organic synthesis, allowing for the creation of complex molecules with diverse functionalities.

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its spirocyclic structure is prevalent in many bioactive compounds, making it an attractive target for drug development.

Case Study : Research has indicated that derivatives of this compound exhibit potential as enzyme inhibitors, particularly in pathways related to cancer and metabolic diseases. For example, studies have shown that modifications to the tert-butyl group can enhance binding affinity to specific targets.

Biological Studies

The compound is utilized in biological research to explore enzyme inhibition and protein-ligand interactions. Its ability to modulate biological pathways is primarily attributed to its interaction with enzymes and receptors.

Mechanism of Action :

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites.
  • Protein-Ligand Interactions : It can disrupt essential protein-protein interactions, influencing cellular processes.
  • Signaling Pathway Modulation : The compound may affect signaling pathways that regulate cell growth and differentiation.

Industrial Applications

In industrial settings, this compound is explored for its potential in developing new materials and chemical processes. Its unique structure allows for the controlled introduction of diverse substituents through deprotection strategies, facilitating the synthesis of complex heterocyclic scaffolds.

Data Table: Summary of Applications

Application AreaDescriptionExamples
Medicinal ChemistryIntermediate for drug synthesisEnzyme inhibitors for cancer pathways
Biological ResearchStudies on enzyme inhibition and protein interactionsModulation of signaling pathways
Industrial ChemistryDevelopment of new materials and processesSynthesis of complex heterocycles

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
  • CAS Number : 1234616-51-3
  • Molecular Formula : C₁₁H₁₈N₂O₃
  • Molecular Weight : 226.28 g/mol
  • Structural Features : A spirocyclic compound containing a 7-membered ring fused to a 4-membered ring, with a ketone (7-oxo) group and a tert-butyl carbamate (Boc) protecting group on the nitrogen .

Comparison with Similar Compounds

The structural and functional analogs of this compound are categorized below based on modifications to the spirocyclic core, substituents, or functional groups.

Substituted Spirocyclic Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Features References
tert-Butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate 1823258-71-4 C₁₈H₂₂BrN₂O₃ 397.29 Bromophenyl substituent at position 7; potential for cross-coupling reactions
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate 1352926-14-7 C₁₈H₂₆N₂O₂ 302.41 Benzyl group on nitrogen; increased lipophilicity
tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate N/A C₁₂H₂₂N₂O₂ 226.32 Methyl substituent on nitrogen; reduced steric hindrance

Key Observations :

  • Electronic Effects : Bromophenyl derivatives (e.g., 1823258-71-4) enable further functionalization via Suzuki-Miyaura coupling, expanding synthetic utility .
  • Steric Impact : Benzyl-substituted analogs (e.g., 1352926-14-7) exhibit enhanced stability in acidic conditions due to the bulky benzyl group .

Structural Isomers and Bicyclic Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Features References
tert-Butyl 6-oxo-2,7-diazaspiro[3.4]octane-2-carboxylate 1240782-81-3 C₁₁H₁₈N₂O₃ 226.28 Positional isomer with ketone at position 6 instead of 7; altered reactivity
tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate 617714-22-4 C₁₂H₁₉NO₃ 225.29 Bicyclo[2.2.2]octane scaffold; reduced ring strain compared to spiro systems

Key Observations :

  • Reactivity Differences : The positional isomer (1240782-81-3) shows distinct reactivity in ring-opening reactions due to ketone placement .
  • Ring Strain : Bicyclo[2.2.2]octane derivatives (e.g., 617714-22-4) exhibit lower strain, enhancing thermal stability .

Heteroatom-Modified Spirocycles

Compound Name CAS Number Molecular Formula Molecular Weight Key Features References
tert-Butyl 7-oxo-5-oxa-2,6-diazaspiro[3.4]octane-2-carboxylate 1799438-98-4 C₁₀H₁₆N₂O₄ 228.25 Oxygen atom replaces a carbon in the 4-membered ring; increased polarity
tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate 1638759-78-0 C₁₂H₁₉F₂NO₂ 247.28 Fluorine atoms at position 6; enhanced metabolic stability

Key Observations :

  • Polarity : Oxygen-containing analogs (e.g., 1799438-98-4) improve aqueous solubility, beneficial for pharmacokinetics .
  • Metabolic Stability : Fluorinated derivatives (e.g., 1638759-78-0) resist oxidative degradation in vivo .

Biological Activity

Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS No. 1234616-51-3) is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a rigid bicyclic structure with a fused diazaspiro ring system. This configuration is notable for its prevalence in various bioactive molecules, making it an attractive candidate for further research in drug development.

PropertyValue
Molecular FormulaC₁₁H₁₈N₂O₃
Molecular Weight226.27 g/mol
Purity≥98.0%
Storage ConditionsRoom temperature

Antimicrobial Activity

Research indicates that compounds derived from the diazaspiro[3.4]octane framework exhibit significant antimicrobial properties. A study involving derivatives of this core structure demonstrated promising activity against Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 0.016 μg/mL . The structural modifications, including the introduction of various substituents, were pivotal in enhancing activity against this pathogen.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in various biological pathways. The compound's ability to interact with molecular targets such as enzymes or receptors suggests that it can modulate their activity, which is critical for developing therapeutics targeting diseases like cancer and diabetes .

The mechanism by which this compound exerts its biological effects involves binding to specific protein targets, leading to inhibition or modulation of enzymatic activity. This interaction may disrupt critical signaling pathways or protein-protein interactions essential for cellular function and disease progression.

Case Studies and Research Findings

  • Antitubercular Activity : A study published in Molecules highlighted the synthesis of various nitrofuran carboxamide derivatives from a diazaspiro[3.4]octane building block, showcasing their antitubercular activity against drug-sensitive strains of Mycobacterium tuberculosis .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that several derivatives of the diazaspiro framework could effectively inhibit key enzymes involved in metabolic pathways associated with cancer and diabetes .
  • Medicinal Chemistry Applications : The compound serves as a versatile synthetic intermediate for organic synthesis, allowing for the generation of complex heterocyclic scaffolds with potential biological activities .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate, and how are spectral data interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on chemical shifts and splitting patterns. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm (1H) and ~28 ppm (13C). The spirocyclic amine protons may show complex splitting due to restricted rotation .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (212.29 g/mol) and fragmentation patterns. The loss of the tert-butyl group (C4H9) is common, leading to a fragment at m/z 156.1 .
  • Infrared (IR) : Look for carbonyl (C=O) stretches near 1700 cm⁻¹ and amine (N-H) bands around 3300 cm⁻¹ to confirm functional groups .

Q. What synthetic routes are reported for This compound, and what are their limitations?

  • Methodological Answer :

  • Intramolecular Cyclization : React tert-butyl-protected precursors with catalytic Pd or Cu to form the spirocyclic core. Yields depend on solvent polarity (e.g., DMF vs. THF) and temperature optimization .
  • Protection/Deprotection Strategies : Use Boc (tert-butoxycarbonyl) groups to stabilize intermediates. Acidic conditions (TFA) are required for deprotection, which may complicate purification if side reactions occur .
  • Challenges : Low yields in spirocycle formation due to steric hindrance; impurities from incomplete deprotection require column chromatography or recrystallization .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store at 2–8°C in airtight containers under inert gas (N2/Ar) to prevent hydrolysis of the Boc group. Desiccants (e.g., silica gel) are recommended to avoid moisture .
  • Handling : Use nitrile gloves and fume hoods to minimize exposure. Avoid contact with strong acids/bases, which may degrade the spirocyclic structure .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this spirocyclic compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C=O and N–H bonds to predict sites of electrophilic/nucleophilic attack. Optimize the spirocyclic geometry to assess strain energy .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic pockets). The tert-butyl group may enhance binding via van der Waals interactions .
  • Limitations : Solvent effects and dynamic motion are often oversimplified; experimental validation (e.g., enzyme assays) is critical .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting point, solubility)?

  • Methodological Answer :

  • Melting Point Discrepancies : Perform differential scanning calorimetry (DSC) to distinguish polymorphs. Recrystallize from different solvents (e.g., ethanol vs. hexane) to isolate stable forms .
  • Solubility Optimization : Test co-solvents (e.g., DMSO-water mixtures) or surfactants (e.g., Tween-80) to enhance aqueous solubility for biological assays .

Q. How can derivatives of this compound be designed to study structure-activity relationships (SAR) in drug discovery?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the 7-oxo position (e.g., aryl groups via Suzuki coupling) to assess impact on bioactivity. Fluorine or methyl groups can probe steric/electronic effects .
  • Boc Replacement : Substitute tert-butyl with other protecting groups (e.g., Fmoc) to alter lipophilicity and pharmacokinetic properties .
  • Biological Testing : Use in vitro assays (e.g., kinase inhibition) to correlate structural changes with activity. LC-MS can track metabolic stability of derivatives .

Safety and Compliance

Q. What are the recommended exposure controls and waste disposal protocols for this compound?

  • Methodological Answer :

  • Exposure Controls : Use NIOSH-approved respirators (N95) and chemical-resistant gloves (nitrile). Install local exhaust ventilation to maintain airborne levels below OSHA limits .
  • Waste Disposal : Neutralize acidic/basic residues before incineration. Consult EPA guidelines for hazardous organic waste; avoid release into waterways due to unknown ecotoxicity .

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